2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]propanamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]propanamide, also known as DPA, is a widely used herbicide and plant growth regulator. It belongs to the class of chemicals known as aryloxyphenoxypropionates, which are commonly used in agriculture to control weed growth. DPA is known for its selective action on grassy weeds and is widely used in the cultivation of crops such as corn, wheat, and rice.
Mechanism of Action
2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]propanamide acts as an inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which is essential for the biosynthesis of fatty acids in plants. By inhibiting ACC, 2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]propanamide disrupts the normal growth and development of the plant, leading to stunted growth and eventual death. 2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]propanamide has a selective action on grassy weeds, as it targets the ACC isoform found in these plants, while leaving the isoform found in crops unaffected.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]propanamide has been shown to have a number of biochemical and physiological effects on plants. It inhibits the biosynthesis of fatty acids, leading to a decrease in membrane lipid content and altered membrane fluidity. This, in turn, affects the transport of nutrients and water across the cell membrane, leading to stunted growth and reduced photosynthesis. 2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]propanamide has also been shown to affect the synthesis of plant hormones such as auxins and cytokinins, which are essential for the regulation of plant growth and development.
Advantages and Limitations for Lab Experiments
2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]propanamide is widely used in laboratory experiments due to its selective action on grassy weeds and its well-characterized mechanism of action. It is relatively easy to synthesize and has a long shelf life, making it a convenient tool for researchers. However, 2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]propanamide has some limitations in lab experiments, as it can be toxic to some plant species and may not accurately reflect the effects of herbicides in the field.
Future Directions
There are many potential future directions for research on 2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]propanamide. One area of interest is the development of new herbicides that target different isoforms of ACC, which could lead to more effective and selective weed control. Another area of interest is the study of the molecular pathways involved in plant growth regulation and the development of new plant growth regulators that could be used to increase crop yields. Finally, there is a need for more research on the environmental impact of herbicides such as 2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]propanamide and the development of more sustainable agricultural practices.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]propanamide has been extensively studied for its herbicidal properties and its effect on plant growth. It has been used in numerous scientific studies to investigate the physiological and biochemical effects of herbicides on plants. 2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]propanamide has also been used as a tool to study the mechanism of action of herbicides and the molecular pathways involved in plant growth regulation.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2/c1-11-5-7-14(10-16(11)22(3)4)21-18(23)12(2)24-17-8-6-13(19)9-15(17)20/h5-10,12H,1-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMBJWAAGKGPCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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